molecular formula C30H32N4O4 B2910654 1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide CAS No. 2380179-85-9

1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2910654
CAS No.: 2380179-85-9
M. Wt: 512.61
InChI Key: XSHWANNHFBADKC-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a pyrrolidine carboxamide moiety.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through a series of reactions involving methoxybenzene and appropriate reagents.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which is achieved by reacting the methoxyphenyl intermediate with a suitable piperazine derivative.

    Coupling with Pyrrolidine Carboxamide: The final step involves coupling the piperazine intermediate with a pyrrolidine carboxamide derivative under specific reaction conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-N-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)piperazine: This compound shares the methoxyphenyl and piperazine moieties but lacks the pyrrolidine carboxamide group.

    1-(4-methylphenyl)piperazine: Similar to the target compound but with a methylphenyl group instead of a methoxyphenyl group.

    1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar methoxyphenyl group but a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4/c1-21-3-9-25(10-4-21)32-15-17-33(18-16-32)30(37)22-5-7-24(8-6-22)31-29(36)23-19-28(35)34(20-23)26-11-13-27(38-2)14-12-26/h3-14,23H,15-20H2,1-2H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHWANNHFBADKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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